molecular formula C8H10FNOS B14019129 2-Ethoxy-5-fluoro-4-(methylthio)pyridine

2-Ethoxy-5-fluoro-4-(methylthio)pyridine

Cat. No.: B14019129
M. Wt: 187.24 g/mol
InChI Key: CDZHWSRRQVJBRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with ethoxy and methylthio reagents under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluoro-4-(methylthio)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-fluoro-4-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The ethoxy, fluoro, and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-fluoro-4-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H10FNOS

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethoxy-5-fluoro-4-methylsulfanylpyridine

InChI

InChI=1S/C8H10FNOS/c1-3-11-8-4-7(12-2)6(9)5-10-8/h4-5H,3H2,1-2H3

InChI Key

CDZHWSRRQVJBRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)SC)F

Origin of Product

United States

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